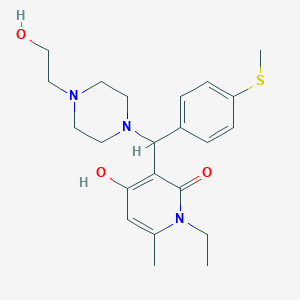
1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one, with the CAS number 939242-85-0, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H27N3O3S, with a molecular weight of 377.5 g/mol. The structure features a pyridine ring, a piperazine moiety, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₃S |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 939242-85-0 |
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that the piperazine component may enhance antimicrobial potency. The specific compound's activity against pathogens remains to be fully characterized but aligns with trends observed in related chemical classes .
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of hydroxyl groups in the structure may play a significant role in scavenging free radicals, thereby contributing to its potential therapeutic effects in oxidative stress-related diseases .
Analgesic and Anti-inflammatory Effects
Some derivatives of pyridine-based compounds have been evaluated for analgesic and anti-inflammatory activities. These studies suggest that modifications to the pyridine ring can influence pain relief mechanisms, possibly through inhibition of cyclooxygenase enzymes or modulation of inflammatory pathways . The specific compound's efficacy in these areas requires further investigation.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may stem from interactions with various cellular targets, including receptors involved in pain signaling and inflammation pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Studies : A series of piperazine derivatives were synthesized and tested against microbial strains, revealing promising results that indicate potential for further development as antimicrobial agents .
- Antioxidant Evaluation : Research on related compounds highlighted their ability to reduce oxidative damage in cellular models, suggesting a protective role against oxidative stress-induced cellular damage .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations show that modifications to the piperazine and pyridine components can significantly affect absorption and bioavailability, which are critical factors in drug development .
Propiedades
IUPAC Name |
1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-4-25-16(2)15-19(27)20(22(25)28)21(17-5-7-18(29-3)8-6-17)24-11-9-23(10-12-24)13-14-26/h5-8,15,21,26-27H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLAVDPTNLVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













